molecular formula C9H16Cl2N4 B2613758 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride CAS No. 203522-18-3

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride

Cat. No.: B2613758
CAS No.: 203522-18-3
M. Wt: 251.16
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4 and a molecular weight of 251.16. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, often involves cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale cyclization reactions using commercially available starting materials. The insertion of the piperazine moiety is often the last step, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often serves as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

    Imatinib: Contains a piperazine moiety and is used as a kinase inhibitor.

    Sildenafil: Contains a piperazine moiety and is used as a phosphodiesterase inhibitor.

    Quetiapine: Contains a piperazine moiety and is used as an antipsychotic.

Uniqueness: 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYRBLSKUXMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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